molecular formula C10H9N3O B3352793 3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one CAS No. 51052-05-2

3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

Katalognummer B3352793
CAS-Nummer: 51052-05-2
Molekulargewicht: 187.2 g/mol
InChI-Schlüssel: XYSOTIPEODPZTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a key pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .


Chemical Reactions Analysis

Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .

Wissenschaftliche Forschungsanwendungen

Anticancer Activities

3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one and its derivatives have shown notable promise in cancer research. Studies have synthesized various derivatives of this compound, focusing on their potential anticancer activities. For instance, Demirayak, Mohsen, and Karaburun (2002) synthesized 1-methylene-2,3-diaryl-1,2-dihydropyrazino[1,2-a]benzimidazole derivatives, which exhibited significant anticancer activity, particularly against leukemia cell lines, although they did not show anti-HIV activity (Demirayak, Mohsen, & Karaburun, 2002). Similarly, Demirayak and Yurttaş (2014) explored the synthesis of some new pyrazino[1,2-a]benzimidazole derivatives, where selected compounds exhibited remarkable anticancer activity compared to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).

COX-2 Inhibitory and Anticancer Properties

A study by Movahed et al. (2019) designed and synthesized a new class of pyrazino[1,2‐a]benzimidazole derivatives with the aim of evaluating their COX-2 inhibitory, anti-cancer, and anti-platelet aggregation activities. The results showed that some compounds were not only potent COX-2 inhibitors but also exhibited cytotoxicity against MCF‐7 cells, indicating their potential in cancer therapy (Movahed et al., 2019).

Novel Synthesis Techniques

In the field of chemical synthesis, the compound has been a subject of interest as well. Alen et al. (2008) demonstrated a convenient synthesis method for substituted pyrazino[[1,2-a]benzimidazol-1(2H)ones using a microwave-assisted Buchwald–Hartwig type reaction, starting from 3,5-dichloropyrazinones. This method represents an advancement in synthesizing such complex structures efficiently (Alen et al., 2008).

Synthesis of Novel Compounds

The versatility of this compound in synthesizing novel compounds has been explored in various studies. Ghandi, Zarezadeh, and Taheri (2010) synthesized a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides, demonstrating the compound's potential in creating new chemical entities (Ghandi, Zarezadeh, & Taheri, 2010).

Application in Synthesizing Diverse Derivatives

The compound's application in synthesizing a range of derivatives has also been highlighted. Sparatore et al. (1997) prepared sets of benzimidazole and benzotriazole derivatives, exhibiting various biological activities like tracheal relaxant activity and diuretic and saluretic activities, showcasing the chemical diversity achievable with this compound (Sparatore, Novelli, & Sparatore, 1997).

Wirkmechanismus

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Zukünftige Richtungen

The benzimidazole nucleus has been extensively utilized as a drug scaffold in medicinal chemistry . It has a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the future directions of research could involve exploring these activities further and developing new drugs based on the benzimidazole nucleus.

Eigenschaften

IUPAC Name

3,4-dihydro-2H-pyrazino[1,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c14-10-9-12-7-3-1-2-4-8(7)13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSOTIPEODPZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648213
Record name 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51052-05-2
Record name 3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was purged with nitrogen and charged with 152a (1.41 g, 6.84 mmol) and DMF (10 mL), and the reaction mixture was cooled to 0° C. A solution of thionyl chloride (896 mg, 7.53 mmol) in DMF (5 mL) was added dropwise. The reaction was heated at 150° C. for 2 h. After this time, the solvent was removed under reduced pressure. The resulting residue was partitioned between water (20 mL) and methylene chloride (20 mL). The layers were separated, and the aqueous phase was extracted with methylene chloride (2×20 mL). The organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford a 52% yield (672 mg) of 152b as a brown solid: mp>250° C.; 1H NMR (500 MHz, DMSO-d6) d 8.53 (s, 1H), 7.76 (d, 1H, J=9.0 Hz), 7.66 (d, 1H, J=9.0 Hz), 7.40 (t, 1H, J=9.0 Hz), 7.31 (t, 1H, J=9.0 Hz), 4.41 (t, 2H, J=6.0 Hz), 3.71 (m, 2H); MS (APCI+) m/z 188.4 (M+H).
Name
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
896 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 2
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 3
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 4
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 5
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one
Reactant of Route 6
3,4-dihydropyrazino[1,2-a]benzimidazol-1(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.